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Compound of Interest

Compound Name: Copper chromate

Cat. No.: B169113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

conducting dehydrogenation reactions using copper chromite catalysts. This information is

intended to guide researchers in the synthesis of aldehydes, ketones, and esters from

corresponding alcohols, with a focus on practical experimental procedures and data

interpretation.

Introduction
Copper chromite (CuCr₂O₄) is a highly effective and versatile catalyst widely employed in

organic synthesis for various transformations, including hydrogenation and dehydrogenation

reactions. In the context of dehydrogenation, copper chromite catalysts exhibit excellent activity

and selectivity in the conversion of primary and secondary alcohols to their corresponding

aldehydes and ketones. Furthermore, under specific conditions, primary alcohols can be

converted to esters. The catalyst's performance is attributed to the synergistic effects of its

components, where metallic copper is often identified as the active species. This document

outlines detailed protocols for catalyst preparation and specific dehydrogenation reactions,

presents quantitative data for key transformations, and illustrates relevant workflows and

reaction mechanisms.
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A reliable and active copper chromite catalyst can be prepared via the co-precipitation method

followed by thermal decomposition. The following protocol is adapted from established

procedures.[1][2][3]

Protocol: Synthesis of Copper Chromite Catalyst
Materials:

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

Ammonium hydroxide (28% NH₄OH)

Deionized water

Woods-alloy metal bath or a high-temperature furnace

Procedure:

Solution A Preparation: Dissolve 260 g of copper(II) nitrate trihydrate in 900 mL of deionized

water. Heat the solution to 80°C with stirring until all the solid has dissolved.

Solution B Preparation: In a separate beaker, dissolve 178 g of sodium dichromate dihydrate

in 900 mL of deionized water. To this solution, carefully add 225 mL of 28% ammonium

hydroxide solution. The solution should be at room temperature (25°C).

Precipitation: While stirring Solution B, slowly add the hot Solution A. A precipitate of copper

ammonium chromate will form.

Filtration and Washing: Collect the precipitate by suction filtration. Wash the solid by re-

slurrying it in deionized water and filtering again. Repeat this washing step three times to

remove soluble impurities.

Drying: Dry the resulting copper ammonium chromate precipitate in an oven at 75-80°C

overnight.

Decomposition (Calcination):
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Place the dried, powdered copper ammonium chromate into a large, heat-resistant vessel

(e.g., a three-neck flask or a ceramic crucible). Caution: This step produces a significant

volume of gas and should be performed in a well-ventilated fume hood.

Heat the vessel in a Woods-alloy metal bath or a furnace to 350°C. The decomposition is

an exothermic reaction.

Add the dried powder in small portions over approximately 15 minutes to control the

reaction.

Once all the powder has been added, maintain the temperature at 350°C for an additional

15 minutes with stirring if possible.

Final Product: After cooling, the resulting fine, black powder is the copper chromite catalyst,

which can be used for dehydrogenation reactions.

Diagram of Catalyst Preparation Workflow:
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Catalyst Preparation

Prepare Copper Nitrate Solution (A)

Mix Solutions A and B to Precipitate Copper Ammonium Chromate

Prepare Sodium Dichromate & Ammonia Solution (B)

Filter and Wash Precipitate
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Decompose at 350°C (Calcination)

Copper Chromite Catalyst
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Workflow for the synthesis of copper chromite catalyst.

Dehydrogenation of Alcohols: Applications and
Protocols
Copper chromite catalysts are effective for the dehydrogenation of a range of alcohols. Below

are specific examples with detailed protocols.

Dehydrogenation of Ethanol to Ethyl Acetate
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This reaction is a valuable transformation, producing a high-value solvent and pure hydrogen

gas from ethanol.

Quantitative Data:

Catalyst
Temperatur
e (°C)

Pressure
(bar)

Ethanol
Conversion
(%)

Ethyl
Acetate
Selectivity
(%)

Reference

BASF Cu-

1234
220-240 20 ~65 >98 [4]

Protocol: Dehydrogenation of Ethanol to Ethyl Acetate

This protocol is based on the use of a commercial copper chromite catalyst in a fixed-bed

reactor.

Materials and Equipment:

Commercial copper/copper chromite catalyst (e.g., BASF Cu-1234)

Ethanol (anhydrous)

Hydrogen-Nitrogen gas mixture (e.g., 6% H₂ in N₂)

Stainless steel tubular fixed-bed reactor

Furnace with temperature controller

Mass flow controllers for gas and liquid feeds

Condenser and collection system for products

Gas chromatograph (GC) for analysis

Procedure:
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Catalyst Loading: Load the desired amount of the copper chromite catalyst into the tubular

reactor.

Catalyst Activation (Pre-treatment):

Heat the reactor to 200°C under a flow of nitrogen.

Switch to a flow of the hydrogen-nitrogen mixture (e.g., 6% H₂ in N₂) at a controlled flow

rate (e.g., 25 cm³/min).

Maintain these conditions for approximately 16-18 hours to reduce the copper oxide

species in the catalyst to active metallic copper.[4]

Reaction:

After activation, adjust the reactor temperature to the desired reaction temperature (e.g.,

220-240°C) and pressure to the target pressure (e.g., 20 bar).

Introduce the ethanol feed into the reactor along with the hydrogen-nitrogen carrier gas.

The presence of a small amount of hydrogen in the feed can improve selectivity.

Maintain a constant flow of reactants and monitor the reaction temperature and pressure.

Product Collection and Analysis:

The reactor effluent is passed through a condenser to liquefy the products (ethyl acetate,

unreacted ethanol, and byproducts).

The liquid products are collected for analysis.

The gaseous products (primarily hydrogen and nitrogen) are vented or collected.

Analyze the liquid product composition using a gas chromatograph to determine the

conversion of ethanol and the selectivity to ethyl acetate.

Diagram of Experimental Setup:
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Experimental Setup for Dehydrogenation
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Schematic of a typical fixed-bed reactor setup for alcohol dehydrogenation.

Reaction Mechanism: Ethanol to Ethyl Acetate

The conversion of ethanol to ethyl acetate over a copper chromite catalyst is believed to

proceed through a multi-step mechanism involving the initial dehydrogenation of ethanol to
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acetaldehyde, followed by further reactions.

Reaction Pathway: Ethanol to Ethyl Acetate

Ethanol
(CH₃CH₂OH)

Acetaldehyde
(CH₃CHO)

-H₂
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H₂
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Simplified reaction pathway for the conversion of ethanol to ethyl acetate.

Dehydrogenation of 1-Butanol to Butyraldehyde
The dehydrogenation of 1-butanol to butyraldehyde is an important industrial process for the

production of this key chemical intermediate.

Quantitative Data for Alcohol Dehydrogenation:

Alcohol Product Catalyst
Temperat
ure (°C)

Conversi
on (%)

Selectivit
y (%)

Referenc
e

1-Butanol
Butyraldeh

yde

Copper

Chromite
330-350 30-60 40-80

Inferred

from[5]

sec-

Butanol

Methyl

Ethyl

Ketone

Copper

Chromite
300-325 ~68 -

Inferred

from

literature

Isopropano

l
Acetone

Copper

Chromite
300-350 High High [5]

Representative Protocol: Dehydrogenation of 1-Butanol to Butyraldehyde

This protocol describes a general procedure for the vapor-phase dehydrogenation of 1-butanol.
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Materials and Equipment:

Copper chromite catalyst

1-Butanol

Nitrogen gas (for inert atmosphere)

Vapor-phase flow reactor (e.g., quartz or stainless steel tube)

Furnace with temperature controller

Syringe pump for liquid feed

Condenser and cold trap for product collection

Gas chromatograph (GC) for analysis

Procedure:

Catalyst Preparation: Prepare the copper chromite catalyst as described in Section 2, or use

a commercially available catalyst.

Catalyst Loading and Activation:

Load the catalyst into the reactor.

Heat the reactor to the desired activation temperature (e.g., 200-250°C) under a flow of

nitrogen.

Introduce a reducing gas stream (e.g., diluted hydrogen) for several hours to activate the

catalyst.

Purge the reactor with nitrogen to remove hydrogen before introducing the alcohol feed.

Reaction:

Heat the reactor to the reaction temperature (e.g., 300-350°C).
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Introduce 1-butanol into the reactor using a syringe pump at a controlled flow rate. A

carrier gas (e.g., nitrogen) can be used.

The reaction is endothermic, so ensure adequate heat supply to maintain the reaction

temperature.

Product Collection and Analysis:

Pass the reactor effluent through a condenser followed by a cold trap (e.g., cooled with an

ice bath or dry ice/acetone) to collect the liquid products (butyraldehyde, unreacted 1-

butanol).

Analyze the collected liquid sample by GC to determine the conversion of 1-butanol and

the selectivity to butyraldehyde.

Safety Considerations
Chromium Toxicity: Copper chromite catalysts contain chromium, which is toxic. Handle the

catalyst with appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. Avoid inhalation of catalyst dust.

Flammable Materials: Alcohols and their dehydrogenation products (aldehydes, ketones) are

flammable. Hydrogen gas is highly flammable. Ensure all operations are conducted in a well-

ventilated area, away from ignition sources.

High Temperatures and Pressures: The reactions are often carried out at elevated

temperatures and pressures. Use appropriate high-pressure equipment and take necessary

safety precautions.

By following these protocols and considering the safety guidelines, researchers can effectively

utilize copper chromite catalysts for a variety of dehydrogenation reactions in their synthetic

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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